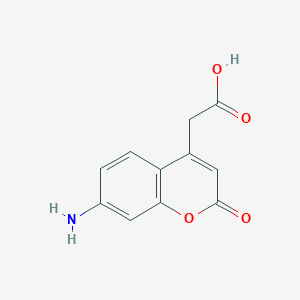
2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid
説明
“2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid” is a small organic molecule with the molecular formula C11H9NO4 . It is a member of the coumarin family of compounds, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of “2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid” involves several stages. The crude product could be used in the next step without further purification . The reaction was quenched with 2M HCl (pH adjusted to 2), and extracted with THF: EtOAc (5:1) three times .Molecular Structure Analysis
The molecular structure of “2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid” has been analyzed using various spectroscopic techniques such as HRMS, EIMS, IR, UV–Vis, 1 H-NMR, 13 C { 1 H} NMR and DEPT-135 spectra .Chemical Reactions Analysis
The chemical reactions involving “2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid” have been studied. The organic phase was concentrated to afford the crude product .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid” include a boiling point, molar refractivity, lipophilicity, water solubility, and more . It is soluble in DMSO and methanol .科学的研究の応用
-
Bioorganic Chemistry and Materials Science
- Coumarin-based fluorescent chemosensors have been widely employed in bioorganic chemistry, molecular recognition, and materials science .
- The methods of application involve the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .
- The results show that these compounds can be synthesized with high yield and can be characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .
-
Antimicrobial Activity
- Some new coumarin derivatives have shown significant antimicrobial activity .
- The methods of application involve the synthesis of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .
- The results show that the newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains .
-
Anticancer Agents
- 7-Hydroxycoumarin derivatives have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents .
- The methods of application involve the synthesis of these derivatives and their testing against various cancer cell lines .
- The results show that these compounds exhibited significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .
-
Dye Manufacturing
- Certain coumarin derivatives are used in the manufacturing of dyes .
- The methods of application involve the synthesis of these derivatives and their subsequent use in dye manufacturing processes .
- The results show that these compounds can be used to produce a variety of different colors and shades .
-
Functional Textile Treatment
- Coumarin-based dyes are also used in the treatment of functional textiles .
- The methods of application involve the use of these dyes in textile dyeing processes, which can enhance the functionality of the textiles .
- The results show that these treatments can improve the properties of the textiles, such as their colorfastness, durability, and resistance to environmental factors .
-
Solar Energy Cells
- Some coumarin derivatives are used in dye-sensitized solar cells .
- The methods of application involve the use of these dyes in the manufacture of solar cells, where they help to absorb sunlight and convert it into electricity .
- The results show that these solar cells can have high efficiency and long-term stability .
Safety And Hazards
特性
IUPAC Name |
2-(7-amino-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPASMQQUFOLZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476510 | |
| Record name | (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid | |
CAS RN |
85157-21-7 | |
| Record name | (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



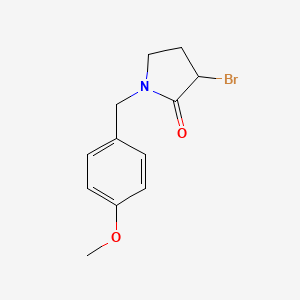
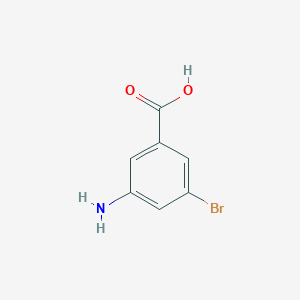
![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)
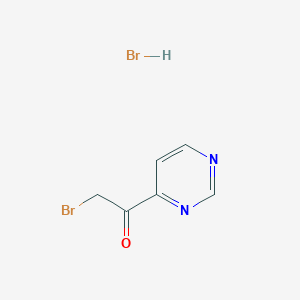
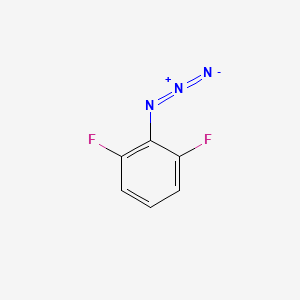
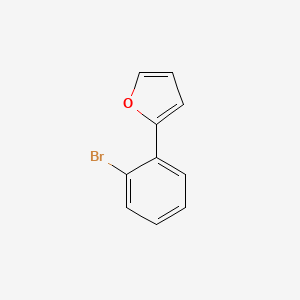
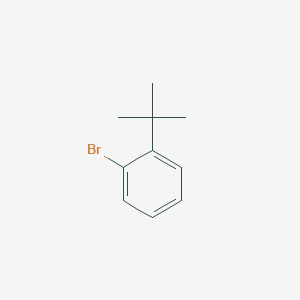
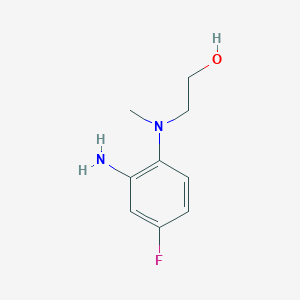
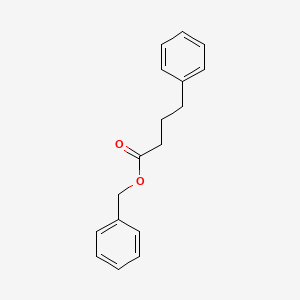
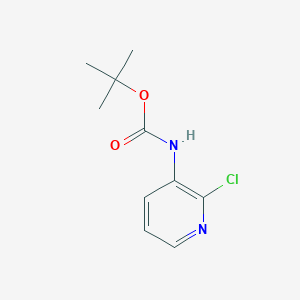
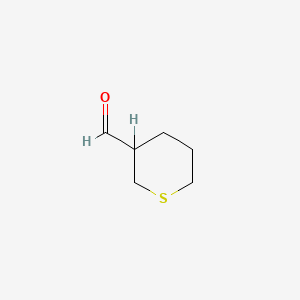
![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)
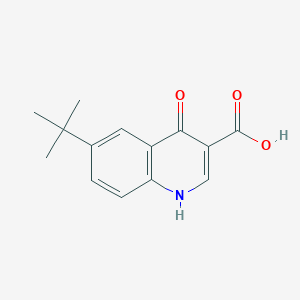
![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)